2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Overview
Description
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is a chemical compound known for its unique structure and properties. It is also referred to as Methacrylic Acid 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Ester . This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate typically involves the esterification of methacrylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a product with high purity and desired properties .
Chemical Reactions Analysis
Types of Reactions
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate include:
- Methacrylic Acid 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Ester
- 5-Methacroyloxy-2,6-norbornane Carbolactone
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, which confer specific reactivity and stability. These properties make it particularly valuable in applications requiring precise control over chemical reactions and product properties .
Properties
IUPAC Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQLQLMPJLIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347029 | |
Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254900-07-7 | |
Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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